molecular formula C16H16Cl2NO3- B231522 Dicarboxymethyldithiocarbamate CAS No. 16661-12-4

Dicarboxymethyldithiocarbamate

Cat. No. B231522
CAS RN: 16661-12-4
M. Wt: 278.4 g/mol
InChI Key: KFAHACPTANYGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicarboxymethyldithiocarbamate (DMDTC) is a chemical compound that has been widely used in scientific research for its diverse applications. It is a water-soluble compound that is synthesized by reacting carbon disulfide with sodium hydroxide and then reacting the resulting sodium salt with chloroacetic acid. DMDTC has been used in various fields of research, including agriculture, biology, and medicine, due to its unique properties and mechanism of action.

Mechanism of Action

Dicarboxymethyldithiocarbamate acts as a chelating agent, which means it can bind to metal ions and form stable complexes. It can bind to various metal ions, including copper, zinc, and iron, which are essential for the proper functioning of enzymes and proteins. By binding to these metal ions, Dicarboxymethyldithiocarbamate can inhibit the activity of enzymes and proteins, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
Dicarboxymethyldithiocarbamate has been shown to have various biochemical and physiological effects, depending on the metal ion it binds to and the enzyme or protein it inhibits. For example, Dicarboxymethyldithiocarbamate has been shown to inhibit the activity of copper-containing enzymes, such as cytochrome c oxidase, which can lead to a decrease in cellular respiration and ATP production. Dicarboxymethyldithiocarbamate has also been shown to inhibit the activity of zinc-containing enzymes, such as carbonic anhydrase, which can affect the acid-base balance in the body.

Advantages and Limitations for Lab Experiments

Dicarboxymethyldithiocarbamate has several advantages for lab experiments, including its water solubility, stability, and ability to bind to various metal ions. However, Dicarboxymethyldithiocarbamate also has limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on Dicarboxymethyldithiocarbamate, including:
1. Studying the potential therapeutic effects of Dicarboxymethyldithiocarbamate on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Investigating the mechanism of action of Dicarboxymethyldithiocarbamate on various enzymes and proteins, including those involved in cellular respiration, metabolism, and signaling.
3. Developing new synthesis methods for Dicarboxymethyldithiocarbamate that are more efficient and environmentally friendly.
4. Studying the potential toxic effects of Dicarboxymethyldithiocarbamate on the environment and human health, and developing strategies to mitigate these effects.
Conclusion:
In conclusion, Dicarboxymethyldithiocarbamate is a chemical compound that has been widely used in scientific research for its diverse applications. It is synthesized by reacting carbon disulfide with sodium hydroxide and then reacting the resulting sodium salt with chloroacetic acid. Dicarboxymethyldithiocarbamate has been used in various fields of research, including agriculture, biology, and medicine, due to its unique properties and mechanism of action. It acts as a chelating agent, binding to metal ions and inhibiting the activity of enzymes and proteins. Dicarboxymethyldithiocarbamate has several advantages for lab experiments, but also has limitations and potential toxic effects. There are several future directions for research on Dicarboxymethyldithiocarbamate, including studying its potential therapeutic effects, investigating its mechanism of action, developing new synthesis methods, and studying its potential toxic effects.

Synthesis Methods

Dicarboxymethyldithiocarbamate is synthesized by reacting carbon disulfide with sodium hydroxide to form sodium dithiocarbamate. The resulting sodium salt is then reacted with chloroacetic acid to form Dicarboxymethyldithiocarbamate. The chemical reaction can be expressed as follows:
CS2 + 2NaOH → Na2CS2 + H2O
Na2CS2 + 2ClCH2COOH → Dicarboxymethyldithiocarbamate + 2NaCl + H2O

Scientific Research Applications

Dicarboxymethyldithiocarbamate has been used in various scientific research applications, including agricultural research, biological research, and medical research. It has been used as a fungicide in agriculture to control fungal diseases in crops. In biological research, Dicarboxymethyldithiocarbamate has been used to study the mechanism of action of various enzymes and proteins. In medical research, Dicarboxymethyldithiocarbamate has been studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

16661-12-4

Molecular Formula

C16H16Cl2NO3-

Molecular Weight

278.4 g/mol

IUPAC Name

triazanium;2-[carboxylatomethyl(sulfidocarbothioyl)amino]acetate;hydrate

InChI

InChI=1S/C5H7NO4S2.3H3N.H2O/c7-3(8)1-6(5(11)12)2-4(9)10;;;;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3;1H2

InChI Key

KFAHACPTANYGON-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])N(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+].[NH4+].O

Canonical SMILES

C(C(=O)[O-])N(CC(=O)[O-])C(=S)[S-].[NH4+].[NH4+].[NH4+].O

synonyms

DCMDTC
dicarboxymethyldithiocarbamate

Origin of Product

United States

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